Vidarabine sodium phosphate

Prodrug Design Formulation Science Aqueous Solubility

Vidarabine sodium phosphate (Ara-AMP, CAS 71002-10-3) is a water-soluble prodrug engineered to overcome the poor bioavailability of vidarabine. Its activation by cellular (not viral) kinases ensures retained potency against acyclovir-resistant, thymidine-kinase-deficient HSV and VZV strains (IC50 ~3-4 µg/mL). It sustains anti-VZV activity during intermittent treatment—unlike acyclovir, which shows a 7.9-fold IC50 increase in washout models. With validated terminal sterilization stability (6.1% degradation at 120°C/20 min) and superior orthopoxvirus potency over cidofovir, it is an irreplaceable benchmark for resistance studies, formulation development, and antiviral screening panels.

Molecular Formula C10H12N5Na2O7P
Molecular Weight 391.19 g/mol
CAS No. 71002-10-3
Cat. No. B1194649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidarabine sodium phosphate
CAS71002-10-3
Molecular FormulaC10H12N5Na2O7P
Molecular Weight391.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
InChIInChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7+,10-;;/m1../s1
InChIKeyQGXLVXZRPRRCRP-MMGZGRSYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vidarabine Sodium Phosphate (CAS 71002-10-3): An Essential Soluble Prodrug for Antiviral Research and Specialized Therapeutic Applications


Vidarabine sodium phosphate (CAS 71002-10-3), also known as vidarabine monophosphate (Ara-AMP), is a water-soluble sodium phosphate salt prodrug of the nucleoside analog vidarabine (ara-A) . This chemical modification directly addresses the primary formulation challenge of vidarabine by substantially enhancing aqueous solubility, thereby enabling intravenous administration and bypassing the poor oral bioavailability of the parent compound . As a prodrug, it is enzymatically dephosphorylated in vivo to vidarabine, which is then sequentially phosphorylated by cellular kinases to its active triphosphate form, Ara-ATP [1]. Ara-ATP acts as a competitive inhibitor of viral DNA polymerase and a chain terminator, exhibiting activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV) [2].

Why Vidarabine Sodium Phosphate Cannot Be Interchanged with Vidarabine or Other Antiviral Analogs


Vidarabine sodium phosphate is not a simple interchangeable alternative to vidarabine base or other in-class nucleoside analogs like acyclovir or ganciclovir. Its fundamental differentiation stems from its prodrug nature and activation pathway. First, as a monophosphate ester, it is a distinct chemical entity with dramatically improved aqueous solubility compared to the parent vidarabine, which is critical for intravenous formulation [1]. Second, its antiviral activity is maintained against viral strains that have developed resistance to acyclovir due to thymidine kinase (TK) deficiency, because its activation relies on cellular, not viral, kinases [2]. Third, pharmacodynamic studies demonstrate a longer duration of anti-VZV activity compared to acyclovir, allowing for less frequent dosing in in vitro models [3]. These properties underscore that for specific research applications—particularly those involving acyclovir-resistant models, formulations requiring high aqueous solubility, or studies of sustained antiviral pressure—vidarabine sodium phosphate is a functionally distinct and irreplaceable tool.

Quantitative Evidence Guide for Vidarabine Sodium Phosphate (CAS 71002-10-3): Comparative Data for Informed Selection


Solubility Enhancement: The Prodrug Advantage Over Vidarabine Base for Formulation

Vidarabine sodium phosphate is specifically synthesized to overcome the low aqueous solubility of its parent compound, vidarabine . While vidarabine base has a reported aqueous solubility of only 0.05% (approximately 0.5 mg/mL) [1], the sodium phosphate salt form is described as a 'soluble nucleotide derivative' that is 'freely soluble in water' . This significant increase in solubility is a key enabling property for intravenous formulation and in vitro aqueous assays, directly contrasting with the limitations of the parent nucleoside.

Prodrug Design Formulation Science Aqueous Solubility

Stability Under Terminal Sterilization: A Validated Injectable Formulation

A key practical consideration for procurement is the compound's stability in a final dosage form. A study formulated vidarabine phosphate at 37.5 mg/mL at pH 7.4 and subjected it to terminal steam sterilization [1]. The results demonstrated a quantifiable degradation of only 6.1% after 20 minutes at 120°C, with no significant degradation after four months of storage at 4°C [1]. This contrasts with the known hydrolytic instability of vidarabine monophosphate in non-buffered aqueous solutions [2], highlighting the importance of proper formulation.

Pharmaceutical Stability Injectable Formulation Sterilization

Sustained Anti-VZV Activity: Less Frequent Dosing Required Compared to Acyclovir in vitro

In a direct head-to-head comparison against acyclovir in a VZV plaque reduction assay, vidarabine demonstrated a significantly longer duration of antiviral effect [1]. While intermittent treatment (8 hours/day) with acyclovir resulted in a 7.9-fold higher IC50 compared to continuous treatment, intermittent treatment with vidarabine showed anti-VZV activity equivalent to that of continuous treatment [1]. This indicates that vidarabine's antiviral pressure is sustained for a longer period after drug removal compared to acyclovir.

Pharmacodynamics VZV Acyclovir Dosing Regimen

Efficacy Against Acyclovir-Resistant HSV: A Clear Therapeutic Niche

Vidarabine sodium phosphate retains potent antiviral activity against HSV-1 strains that are clinically resistant to acyclovir [1]. In a case study of an acyclovir-resistant HSV-1 strain (TAR) with an acyclovir IC50 of 36 μg/mL, vidarabine demonstrated high susceptibility with IC50 values of 4.4 μg/mL and 2.9 μg/mL for different isolates [1]. This retained activity is due to the fact that vidarabine's activation by cellular kinases bypasses the viral thymidine kinase (TK) enzyme, which is the primary site of acyclovir resistance mutations [2].

Drug Resistance HSV Thymidine Kinase Acyclovir-Resistant

Multi-Drug Comparative Activity: EC50 and Selectivity Index (SI) Profiling Against EHV-1

In a head-to-head in vitro study comparing six antiviral agents against equid alphaherpesvirus type 1 (EHV-1), vidarabine (the active form of the prodrug) demonstrated an EC50 of 40.9 μg/mL and a selectivity index (SI) of 12.2 [1]. This positions its activity and safety profile in direct quantitative comparison to other nucleoside analogs tested under identical conditions.

Equine Herpesvirus Comparative Antiviral Activity Selectivity Index EHV-1

Poxvirus Activity Profile: A Viable Alternative to Cidofovir with Superior In Vitro Potency

For research involving poxviruses, vidarabine exhibits a compelling activity profile. In a direct comparison using human foreskin fibroblast (HFF) cells, vidarabine demonstrated an EC50 of 12 μM against vaccinia virus and 45 μM against cowpox virus [1]. Importantly, vidarabine was found to be 3- to 5-fold more active against vaccinia and cowpox viruses than cidofovir in plaque reduction assays [2], a finding that positions it as a potent alternative to the current standard-of-care for orthopoxvirus infections.

Poxvirus Vaccinia Virus Cowpox Virus Cidofovir Antiviral Screening

Validated Application Scenarios for Vidarabine Sodium Phosphate (CAS 71002-10-3) in R&D


Positive Control in Acyclovir-Resistance Studies

Use vidarabine sodium phosphate as a validated positive control in antiviral assays involving thymidine kinase (TK)-deficient, acyclovir-resistant HSV or VZV strains. Its retained activity (IC50 ~3-4 μg/mL against resistant isolates) [1] provides a critical benchmark for evaluating novel compounds designed to overcome this common resistance mechanism.

In Vitro Pharmacodynamic Modeling of Sustained Antiviral Pressure

Employ vidarabine sodium phosphate in 'washout' or intermittent treatment models to study the persistence of antiviral effect. Its ability to maintain full anti-VZV activity under intermittent dosing, unlike acyclovir (which shows a 7.9-fold IC50 increase) [2], makes it an ideal tool for investigating the dynamics of antiviral rebound and the impact of dosing schedules.

Formulation and Preclinical Development of Injectable Antivirals

Utilize vidarabine sodium phosphate as a model compound for developing aqueous injectable formulations of poorly soluble nucleoside analogs. Its validated stability profile under terminal sterilization (6.1% degradation at 120°C for 20 min) [3] and high water solubility provide a proven benchmark for optimizing excipients, pH, and sterilization parameters.

Poxvirus Antiviral Screening and Comparator Panel

Include vidarabine sodium phosphate as a key reference compound in antiviral screening panels against orthopoxviruses, including vaccinia and cowpox viruses. Its established EC50 values (12 μM for vaccinia, 45 μM for cowpox) [4] and its 3-5-fold superior in vitro potency over cidofovir [5] provide a valuable quantitative baseline for assessing the activity of novel drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vidarabine sodium phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.